molecular formula C7H12Cl2N2 B098290 2,6-Toluenediamine dihydrochloride CAS No. 15481-70-6

2,6-Toluenediamine dihydrochloride

Cat. No. B098290
CAS RN: 15481-70-6
M. Wt: 195.09 g/mol
InChI Key: LXIJUYQULXUMDO-UHFFFAOYSA-N
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Description

2,6-Toluenediamine dihydrochloride is a chemical compound . It is used as an intermediate in the production of dyes for furs and textiles, and of flexible polyurethane foam and elastomers .


Synthesis Analysis

2,6-Toluenediamine is a reagent used in the manufacture of Toluene Diisocyanate (TDI) and is a hydrolysis product of TDI . A recommended sampling and analysis method for 2,4-TDI and 2,6-TDI vapors in air is NIOSH Method 2535 .


Chemical Reactions Analysis

2,6-Toluenediamine dihydrochloride behaves as a weak organic acid . It is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .


Physical And Chemical Properties Analysis

2,6-Toluenediamine dihydrochloride is a white microcrystalline solid or light brown solid . It starts to darken in color (decompose) at approximately 437°F; continues to darken until the melting point (525°F) at which temperature it is a very dark brown liquid . It is water-soluble .

Scientific Research Applications

Intermediate in Production

2,6-Toluenediamine is prominently used as an intermediate in the production of dyes for furs, textiles, flexible polyurethane foams, and elastomers. This was explored in a study examining its potential carcinogenicity. The research involved feeding diets containing 2,6-toluenediamine dihydrochloride to rats and mice for a significant duration. The study concluded that under their specific conditions, 2,6-toluenediamine dihydrochloride was not carcinogenic for the tested animals (National Toxicology Program technical report series, 1980).

Biomonitoring in Occupational Settings

A study developed a method for analyzing urinary metabolites of 2,6-toluenediamine, aiming to improve the biological monitoring of 2,6-toluenediisocyanate (TDI) exposure in workers. The method utilized liquid chromatography-mass spectrometry (LC-MS), revealing that workers exposed to TDI showed significant levels of 2,6-toluenediamine in their urine (Toxicology letters, 2002).

Detection in Various Materials

High-performance liquid chromatography has been utilized for determining 2,6-toluenediamine in various materials. For instance, a method was developed for its detection in aqueous extracts of food-contact materials and polyurethane foams. These methods are crucial for ensuring safety standards in materials that come into contact with food or are used in consumer products (Journal of Chromatography A, 1982; Journal of Chromatography A, 1989).

Exposure Assessment

In another study, urinary excretion of free 2,6-toluenediamine was analyzed in a patient with polyurethane-covered breast implants. The detection of this compound was significant for risk assessment regarding cancer, as it is a suspected carcinogen (Clinical chemistry, 1991).

Safety And Hazards

When heated to decomposition, 2,6-Toluenediamine dihydrochloride emits very toxic fumes of NOx and hydrogen chloride . It is recommended that a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge (specific for organic vapors, HCl, acid gas and SO2) with a dust/mist filter be worn where the neat test chemical is weighed and diluted .

Future Directions

The U.S. Environmental Protection Agency’s (EPA’s) Office of Superfund Remediation and Technology Innovation (OSRTI) has revised its hierarchy of human health toxicity values for Superfund risk assessments . They recommend that all the isomers of TDI and TDA be regarded as potential occupational carcinogens and that occupational exposures be limited to the lowest feasible concentrations .

properties

IUPAC Name

2-methylbenzene-1,3-diamine;dihydrochloride
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InChI

InChI=1S/C7H10N2.2ClH/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LXIJUYQULXUMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2.2ClH, C7H12Cl2N2
Record name 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE
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Related CAS

823-40-5 (Parent)
Record name Toluene-2,6-diamine, dihydrochloride
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DSSTOX Substance ID

DTXSID4020404
Record name 2,6-Diaminotoluene dihydrochloride
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Molecular Weight

195.09 g/mol
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Physical Description

2,6-toluenediamine dihydrochloride appears as white microcrystalline solid or light brown solid. Starts to darken in color (decompose) at approximately 437 °F; continues to darken until the melting point (525 °F) at which temperature it is a very dark brown liquid. (NTP, 1992), White or light brown solid; [CAMEO]
Record name 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE
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Record name Toluene-2,6-diamine, dihydrochloride
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Solubility in water greater than or equal to 100 mg/mL at 21 °C
Record name 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE
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Record name TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE
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Mechanism of Action

The substituted-benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification.
Record name TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE
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Product Name

2,6-Toluenediamine dihydrochloride

Color/Form

White microcrystalline material

CAS RN

15481-70-6
Record name 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE
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Record name Toluene-2,6-diamine, dihydrochloride
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Record name 2,6-Diaminotoluene dihydrochloride
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Record name 2-methylbenzene-1,3-diamine dihydrochloride
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Record name 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE
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Record name TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE
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Melting Point

525 °F (Decomposes) (NTP, 1992), 274 °C
Record name 2,6-TOLUENEDIAMINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21123
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Record name TOLUENE-2,6-DIAMINE, DIHYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6194
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
National Toxicology Program - … technical report series, 1980 - pubmed.ncbi.nlm.nih.gov
2,6-Toluenediamine is used as an intermediate in the production of dyes for furs and textiles, and of flexible polyurethane foams and elastomers. A bioassay of 2,6-toluenediamine …
Number of citations: 11 pubmed.ncbi.nlm.nih.gov
JE Huff - Prog Clin Biol Res, 1984 - hero.epa.gov
Abstract Information contained in ten National Cancer Instituteational Toxicology Program technical reports published since 1981 relative to the carcinogenicity of amines, phenols, and …
Number of citations: 30 hero.epa.gov
HA Milman, C Peterson - Environmental Health Perspectives, 1984 - ehp.niehs.nih.gov
The carcinogenicity of 23 phenylenediamines and related compounds was reviewed. An extensive analysis of the methods used indicated that the bioassays were conducted well. The …
Number of citations: 34 ehp.niehs.nih.gov
MC Babin - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 4 search.proquest.com
JM Sontag - Journal of the National Cancer Institute, 1981 - academic.oup.com
The results of carcinogenicity studies of thirteen substituted-benzenediamines (SBD) were summarized and compared with the results of various relevant short-term tests. SBD studied …
Number of citations: 130 academic.oup.com
E George, C Westmoreland - Carcinogenesis, 1991 - academic.oup.com
The two structural isomers 2,4- and 2,6-diarninotoluene (DAT) differ in their carcinogenic properties; the 2,4-isomer is carcinogenic in rats and mice, whereas the 2,6-isomer has been …
Number of citations: 42 academic.oup.com
SOUTHWEST RESEARCH INST SAN ANTONIO TX - 1963 - apps.dtic.mil
Progress is reported on rapid methods for gelling aircraft fuels. One of the more promising systems developed is the use of fatty amines and tolylene diisocyanates. Systems were …
Number of citations: 2 apps.dtic.mil
MD Waters, HB Bergman, S Nesnow - Mutation Research/Genetic …, 1988 - Elsevier
The Gene-Tox Program has identified 61 chemicals that have been tested in chronic rodent carcinogenesis bioassays and found to be inactive. The genetic toxicology data of these 61 …
Number of citations: 43 www.sciencedirect.com
HS Rosenkranz, MH Karol - Mutation Research/Fundamental and …, 1999 - Elsevier
We investigated the suggestion [RE Albert, Environ. Health Perspect. 105 (1997) 940–948.] that results of mutagenicity testing in Salmonella combined with allergic contact dermatitis (…
Number of citations: 19 www.sciencedirect.com
T Kobets, JD Duan, KD Brunnemann, E Vock… - … /Genetic Toxicology and …, 2019 - Elsevier
DNA-damaging activities of twenty-four structurally diverse unsubstituted and substituted cyclic compounds were assessed in embryo-fetal chicken livers. Formation of DNA adducts and …
Number of citations: 9 www.sciencedirect.com

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